Bocconoline
Overview
Description
Bocconoline is a natural product found in Zanthoxylum asiaticum and Zanthoxylum simulans . It is a potent early endosome antigen 1 (EEA1) inhibitor and can be used for the research of Parkinson’s disease (PD) .
Synthesis Analysis
This compound was photochemically synthesized from chelerythrine and methanol in 59.3% yield using acetone as a sensitizer with a low-pressure mercury lamp in a nitrogen stream . The dried root part of Glaucium flavum contained 0.07% of this compound (w/w) .Molecular Structure Analysis
The molecular formula of this compound is C22H21NO5 . Its molecular weight is 379.41 . The IUPAC name is (1,2-dimethoxy-12-methyl-13H- [1,3]benzodioxolo [5,6-c]phenanthridin-13-yl)methanol .Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 379.41 . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate .Scientific Research Applications
Anticancer Potential
Bocconoline has demonstrated significant anticancer properties. A study identified this compound in the root of Glaucium flavum, revealing its strong inhibitory effect on the viability of cancer cells, particularly breast cancer cells, with minimal impact on normal cells (Bournine et al., 2013).
Antibacterial Effects
Research on Macleaya cordata, a plant containing this compound, showed its substantial antibacterial effects against various bacterial species. This indicates the potential of this compound in developing new antibacterial agents (Wu Jian-zhang, 2005); (Zhou Xiao-qiu, 2006).
Parkinson's Disease Research
A study focusing on Macleaya cordata extracts, which include this compound, demonstrated its effect on cellular components related to Parkinson's disease. The results suggest potential roles in understanding and possibly treating this condition (Nguyen et al., 2020).
Mechanism of Action
Bocconoline has been found to inhibit the viability of cancer cells with an IC50 of 7.8 μM . It is suggested that this compound is mainly responsible for the anti-proliferative effect of G. flavum alkaloid root extract . More studies are needed to determine the exact molecular mechanism of action of this compound .
Safety and Hazards
Properties
IUPAC Name |
(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-23-16(10-24)20-13(6-7-17(25-2)22(20)26-3)14-5-4-12-8-18-19(28-11-27-18)9-15(12)21(14)23/h4-9,16,24H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBDCSXIKLSKMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954563 | |
Record name | (1,2-Dimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32906-88-0 | |
Record name | Bocconoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032906880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,2-Dimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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